st-Ht31 P

Beschreibung

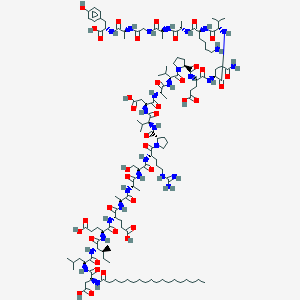

The exact mass of the compound st-Ht31 P is unknown and the complexity rating of the compound is unknown. The storage condition is described as -20°C.

BenchChem offers high-quality st-Ht31 P suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about st-Ht31 P including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H209N29O39/c1-18-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43-93(160)140-86(62-98(168)169)116(184)147-85(60-66(3)4)117(185)154-103(70(11)19-2)123(191)145-83(51-55-97(166)167)113(181)142-81(49-53-95(162)163)111(179)138-74(15)106(174)136-75(16)108(176)150-89(65-157)118(186)146-84(40-36-57-132-127(130)131)124(192)155-58-37-42-91(155)120(188)152-101(68(7)8)122(190)148-87(63-99(170)171)115(183)139-76(17)109(177)153-102(69(9)10)125(193)156-59-38-41-90(156)119(187)143-82(50-54-96(164)165)112(180)141-80(48-52-92(129)159)114(182)151-100(67(5)6)121(189)144-79(39-34-35-56-128)110(178)137-73(14)105(173)135-71(12)104(172)133-64-94(161)134-72(13)107(175)149-88(126(194)195)61-77-44-46-78(158)47-45-77/h44-47,66-76,79-91,100-103,157-158H,18-43,48-65,128H2,1-17H3,(H2,129,159)(H,133,172)(H,134,161)(H,135,173)(H,136,174)(H,137,178)(H,138,179)(H,139,183)(H,140,160)(H,141,180)(H,142,181)(H,143,187)(H,144,189)(H,145,191)(H,146,186)(H,147,184)(H,148,190)(H,149,175)(H,150,176)(H,151,182)(H,152,188)(H,153,177)(H,154,185)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,130,131,132)/t70-,71-,72-,73-,74-,75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDRHYCLQPRFBT-CXWVXKSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H209N29O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2766.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

exploring the discovery and development of Ht31 peptides

The Discovery and Development of Ht31 Peptides: A Technical Guide to Disrupters of PKA Anchoring

Executive Summary

The spatial compartmentalization of Protein Kinase A (PKA) signaling is a fundamental regulatory mechanism in cellular physiology. This guide details the discovery, structural characterization, and experimental application of Ht31 , the first peptide inhibitor designed to disrupt the interaction between the Regulatory (R) subunits of PKA and A-Kinase Anchoring Proteins (AKAPs). Derived from a human thyroid cDNA library, Ht31 acts as a competitive antagonist, effectively "delocalizing" PKA and uncoupling it from its specific substrates. This document serves as a technical manual for researchers utilizing Ht31 and its cell-permeable derivative, St-Ht31, to interrogate cAMP signaling pathways.

Introduction: The Anchoring Hypothesis

Signal transduction specificity relies not just on the activation of enzymes but on their precise spatial restriction. The "Anchoring Hypothesis," proposed by John Scott and colleagues, posits that AKAPs maintain PKA in discrete subcellular pools, ensuring that cAMP signals result in the phosphorylation of specific, relevant substrates rather than indiscriminate activity.

-

The Complex: The PKA holoenzyme consists of two regulatory (R) and two catalytic (C) subunits.

-

The Interface: AKAPs bind to the R subunits (specifically RII isoforms) via an amphipathic

-helix that docks into a hydrophobic groove formed by the N-terminal dimerization domain of the RII subunits. -

The Disruption: Ht31 mimics this amphipathic helix, competing with endogenous AKAPs for the RII binding site.

Discovery and Structural Basis

The Ht31 peptide traces its origin to the early 1990s work by Carr, Hausken, and Scott . In an effort to identify RII-binding proteins, they screened a human thyroid expression library.

-

Source: A cDNA clone designated Human Thyroid clone 31 (Ht31) .

-

Gene Product: The Ht31 clone corresponds to a fragment of the larger protein AKAP-Lbc (also known as AKAP13), a Guanine Nucleotide Exchange Factor (GEF) for Rho GTPases.

-

Key Finding: The study identified a 24-amino acid region within Ht31 that was necessary and sufficient for RII binding. Structural analysis (NMR and CD spectroscopy) revealed that this sequence forms an amphipathic

-helix , with hydrophobic residues aligned on one face of the helix to interact with the hydrophobic pocket of the RII dimer.

Key Reference: Carr, D. W., et al. (1992).[1] Association of the type II cAMP-dependent protein kinase with a human thyroid RII-anchoring protein. Cloning and characterization of the RII-binding domain. J. Biol. Chem.

The Ht31 Peptide Family: Sequences and Design

To utilize Ht31 as a pharmacological tool, researchers must distinguish between the native sequence, the cell-permeable variant, and the negative control.

Native Ht31 (The Pharmacophore)

The core sequence derived from AKAP-Lbc. It binds RII with nanomolar affinity (

-

Sequence: D-L-I-E-E-A-A-S-R-I-V-D-A-V-I-E-Q-V-K-A-A-G-A-Y

-

Mechanism: The isoleucine (I) and valine (V) residues form the hydrophobic face of the helix.

St-Ht31 (Cell Permeable)

Native peptides have poor membrane permeability. To facilitate entry into intact cells, a stearate moiety is conjugated to the N-terminus.

-

Structure: Stearic acid (C18 lipid) attached to the N-terminus.

-

Application: Added directly to cell culture media; the lipid tail facilitates translocation across the plasma membrane.

Ht31-P (The Negative Control)

A rigorous control is essential to prove that observed effects are due to PKA displacement and not non-specific peptide toxicity.

-

Design: Two critical isoleucine residues (positions 10 and 15) in the hydrophobic face are substituted with Proline (P) .

-

Sequence: D-L-I-E-E-A-A-S-R-P -V-D-A-V-P -E-Q-V-K-A-A-G-A-Y

-

Effect: Proline is a "helix breaker." It disrupts the

-helical structure, preventing RII binding while maintaining similar chemical properties (charge/length) to the active peptide.

Mechanism of Action Visualization

The following diagram illustrates the competitive displacement mechanism. Ht31 saturates the RII binding site, releasing the PKA holoenzyme into the cytosol where it cannot phosphorylate its anchored substrates.

Caption: Competitive displacement of PKA by St-Ht31. The peptide mimics the AKAP amphipathic helix, uncoupling PKA from its subcellular anchor.[2]

Experimental Protocols

Reconstitution and Storage

-

Solvent: Dissolve lyophilized St-Ht31 and St-Ht31-P in DMSO or 50% DMSO/Water to create a high-concentration stock (e.g., 10 mM).

-

Storage: Aliquot into small volumes (e.g., 10-20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Stability: Stearated peptides can be sticky; use low-binding tubes.

Cell Culture Treatment Protocol

This protocol is designed for adherent mammalian cells (e.g., HEK293, Cardiomyocytes, HeLa).

Step 1: Preparation Calculate the volume required for a final concentration of 50 µM .

-

Note: 10-50 µM is the standard effective range. 50 µM is recommended for robust displacement in most cell types.

Step 2: Incubation

-

Remove culture media and wash cells once with warm PBS.

-

Add fresh media containing 50 µM St-Ht31 (Active) to the experimental group.

-

Add fresh media containing 50 µM St-Ht31-P (Control) to the control group.

-

Incubate at 37°C for 1 to 4 hours . (Longer incubations up to 24h are possible but check for viability).

Step 3: Functional Assay Proceed immediately to your readout (e.g., cAMP measurement, Western Blot for phosphoproteins, or electrophysiology).

Step 4: Validation (Immunoprecipitation/RII Overlay) To confirm disruption:

-

Lyse cells.[3]

-

Perform an RII overlay assay or Immunoprecipitation of RII subunits.

-

Result: In St-Ht31 treated lysates, RII should be found in the soluble fraction or show reduced co-IP with known AKAPs compared to St-Ht31-P controls.

Quantitative Comparison Table

| Parameter | St-Ht31 (Active) | St-Ht31-P (Control) | Notes |

| Sequence Modification | None (Native) | I10P, I15P | Prolines break the |

| RII Binding Affinity | High ( | Negligible | Control cannot bind RII |

| Working Concentration | 10 - 50 µM | 10 - 50 µM | Must match active peptide conc. |

| Solubility | DMSO / PBS | DMSO / PBS | Stearate tail reduces aqueous solubility |

| Primary Effect | Delocalization of PKA | None | Used to rule out toxicity |

Applications and Case Studies

Case Study 1: Cardiac Excitation-Contraction Coupling

-

Context: PKA anchors to L-type Calcium Channels (CaV1.2) via AKAP15/18 to facilitate sympathetic heart rate increases.

-

Experiment: Perfusion of cardiomyocytes with St-Ht31.

-

Outcome: St-Ht31 uncoupled PKA from the channel, abolishing

-adrenergic stimulation of the calcium current, even when cAMP levels were elevated. This proved that localization, not just activation, is required for cardiac regulation.

Case Study 2: Sperm Motility

-

Context: Sperm motility requires PKA anchoring in the flagellum (via AKAP4/AKAP3).

-

Experiment: Incubation of sperm with St-Ht31.

-

Outcome: Rapid arrest of motility. This highlighted the potential of AKAP disruptors as non-hormonal contraceptives.

Workflow Visualization

Caption: Standard workflow for assessing PKA compartmentalization using St-Ht31 and its control.

Future Directions: Beyond Ht31

While Ht31 remains the "gold standard" proof-of-concept molecule, the field has evolved:

-

AKAP-IS: A bioinformatics-designed peptide (Alto et al., 2003) with higher affinity for RII than Ht31.

-

RIAD: A disruptor specific for Type I PKA (RI) anchoring, allowing researchers to distinguish between PKA-I and PKA-II pools.

-

Super-AKAP-IS: An optimized sequence with sub-nanomolar affinity.

Researchers should consider these newer peptides if Ht31 shows insufficient potency or if isoform specificity (RI vs RII) is critical.

References

-

Carr, D. W., Stofko-Hahn, R. E., Fraser, I. D., Bishop, S. M., Acott, T. S., Brennan, R. G., & Scott, J. D. (1991). Interaction of the regulatory subunit (RII) of cAMP-dependent protein kinase with RII-anchoring proteins (AKAPs). Journal of Biological Chemistry, 266(22), 14188-14192.

-

Carr, D. W., Hausken, Z. E., Fraser, I. D., Stofko-Hahn, R. E., & Scott, J. D. (1992). Association of the type II cAMP-dependent protein kinase with a human thyroid RII-anchoring protein. Cloning and characterization of the RII-binding domain. Journal of Biological Chemistry, 267(19), 13376-13382.

-

Vijayaraghavan, S., Goueli, S. A., Davey, M. P., & Carr, D. W. (1997). Protein kinase A-anchoring inhibitor peptides arrest mammalian sperm motility. Journal of Biological Chemistry, 272(8), 4747-4752.

-

Alto, N. M., Soderling, S. H., Hoshi, N., Langeberg, L. K., Fayos, R., Jennings, P. A., & Scott, J. D. (2003). Bioinformatic design of A-kinase anchoring protein-in silico: a potent and selective peptide antagonist of type II protein kinase A anchoring. Proceedings of the National Academy of Sciences, 100(8), 4445-4450.

-

Tocris Bioscience. Product Datasheet: St-Ht31.

Sources

Technical Guide: Principles and Application of st-Ht31 in Molecular Biology

Executive Summary

The spatial compartmentalization of Protein Kinase A (PKA) is a fundamental regulatory mechanism in signal transduction, orchestrated by A-Kinase Anchoring Proteins (AKAPs).[1][2] st-Ht31 is the gold-standard peptide reagent used to interrogate this system. It functions as a cell-permeable competitive inhibitor that displaces PKA from AKAPs, thereby disrupting localized cAMP signaling events without inhibiting the catalytic activity of the kinase itself.

This guide details the physicochemical principles, experimental design, and validation protocols for using st-Ht31. Crucially, it clarifies the distinction between the active agent (st-Ht31 ) and its mandatory negative control (st-Ht31P ), a proline-substituted analog that fails to bind PKA.[3][4]

Mechanistic Principles

The PKA-AKAP Interface

The specificity of PKA signaling relies on its localization. AKAPs bind the regulatory subunits (RII) of PKA via an amphipathic

Mechanism of Action: st-Ht31

st-Ht31 is a synthetic peptide derived from the RII-binding domain of the human thyroid AKAP (AKAP-Lbc/AKAP13).

-

Sequence: DLIEEAASRIVDAVIEQVKAAGAY (N-terminally Stearated).

-

Stearation: The addition of a stearate moiety (C18 lipid) renders the peptide cell-permeable, allowing it to cross the plasma membrane via lipid bilayer integration and subsequent flip-flop or endocytosis.

-

Binding: Once cytosolic, st-Ht31 mimics the AKAP amphipathic helix with high affinity (

in the nanomolar range), effectively outcompeting endogenous AKAPs for PKA-RII binding. This displaces PKA into the cytosol, uncoupling it from its specific substrates.

The Control: st-Ht31P

st-Ht31P is the negative control peptide.[1][2][3]

-

Modification: It contains specific Isoleucine-to-Proline substitutions within the amphipathic helix region.[3]

-

Effect: Proline is a "helix breaker." Its insertion disrupts the secondary structure required for RII binding. Consequently, st-Ht31P enters the cell but cannot displace PKA, making it an ideal control to rule out non-specific effects of lipidated peptide accumulation.

Pathway Visualization

The following diagram illustrates the competitive displacement mechanism.

Caption: Competitive displacement of PKA from AKAP anchoring sites by st-Ht31, resulting in delocalized kinase activity.

Experimental Protocols

Reconstitution and Storage

Peptide stability is critical for reproducibility.

| Parameter | Specification |

| Solvent | DMSO (Dimethyl sulfoxide) or 25 mM Tris-HCl (pH 7.4). DMSO is preferred for stock solutions to ensure lipid solubility. |

| Stock Concentration | 5 mM or 10 mM. |

| Storage | Aliquot immediately. Store at -20°C. Avoid freeze-thaw cycles. |

| Shelf Life | 6 months lyophilized; 1 month in solution at -20°C. |

Standard Treatment Protocol

This protocol is designed for adherent mammalian cells (e.g., HEK293, HeLa, Cardiomyocytes).

Step 1: Cell Preparation

-

Culture cells to 70-80% confluency.

-

Critical: Serum proteins (albumin) can bind stearated peptides, reducing effective concentration. Perform treatment in serum-free media or low-serum (0.5%) media if cells tolerate it.

Step 2: Peptide Application

-

Prepare working solutions in pre-warmed media.

-

Active Group: st-Ht31 (Start with 10 µM ; Optimization range 5–50 µM).

-

Control Group: st-Ht31P (Match concentration, e.g., 10 µM).[5]

-

Vehicle Control: DMSO equivalent (e.g., 0.1%).

Step 3: Incubation

-

Short-term (Signaling): 20–60 minutes. (e.g., measuring phosphorylation of ERK, CREB, or ion channel currents).

-

Long-term (Phenotype): 4–24 hours.[3][6] (e.g., foam cell formation, cell motility).

-

Note: For incubations >4 hours, ensure cells are viable in the reduced-serum condition used.

Step 4: Stimulation (Optional)

-

If studying cAMP-dependent events, stimulate cells with Forskolin (10 µM) or Isoproterenol (100 nM) after the peptide pre-incubation period (usually 30 mins pre-incubation).

Readout and Analysis

Compare the Active (st-Ht31) vs. Control (st-Ht31P) groups.[4]

-

Positive Result: st-Ht31 alters the phenotype (e.g., reduces local phosphorylation), while st-Ht31P shows no difference from Vehicle.

-

Null Result: Neither peptide has an effect (PKA anchoring may not be involved).

-

False Positive Warning: If st-Ht31P also causes an effect, the result is likely due to membrane disruption by the lipid tail or peptide toxicity, not PKA displacement.

Data Presentation & Interpretation

When reporting results, quantitative comparisons between the active and control peptides are mandatory to establish causality.

Table 1: Expected Outcomes in PKA Disruption Assays

| Assay Type | Readout | Effect of st-Ht31 (Active) | Effect of st-Ht31P (Control) | Interpretation |

| FRET (AKAR probe) | Cytosolic PKA Activity | Increase (Delocalization) | No Change | PKA released from anchor |

| Western Blot | Phospho-Substrate (Local) | Decrease | No Change | Anchoring required for phosphorylation |

| Patch Clamp | Ion Channel Current | Decrease/Lag | No Change | Channel modulation requires local PKA |

| Cell Viability | MTT / ATP | No Change | No Change | Verifies non-toxicity |

Troubleshooting Guide

-

Issue: No effect observed.

-

Cause: Serum binding. Solution: Wash cells with PBS and switch to Opti-MEM or serum-free media during treatment.

-

Cause: Low concentration. Solution: Titrate up to 50 µM.

-

-

Issue: Cell death in both groups.

-

Cause: DMSO toxicity or Stearate toxicity. Solution: Lower concentration to <20 µM or reduce DMSO content to <0.1%.

-

-

Issue: Precipitate in media.

-

Cause: Peptide aggregation. Solution: Sonicate the stock solution briefly before dilution; ensure media is pre-warmed to 37°C.

-

References

-

Carr, D. W., et al. (1992). "Association of the type II cAMP-dependent protein kinase with a human thyroid RII-anchoring protein. Cloning and characterization of the RII-binding domain." Journal of Biological Chemistry, 267(19), 13376-13382. Link

-

Vijayaraghavan, S., et al. (1997). "Protein kinase A-anchoring inhibitor peptides arrest mammalian sperm motility." Journal of Biological Chemistry, 272(8), 4747-4752. Link

-

Gorshkov, K., et al. (2017). "AKAP-mediated feedback control of cAMP gradients in developing hippocampal neurons." Nature Chemical Biology, 13, 425–431. Link

-

Ma, Y., et al. (2011). "Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1." Journal of Biological Chemistry, 286(5), 3370–3378. Link

-

Hundsrucker, C., et al. (2006). "High-affinity AKAP7delta-protein kinase A interaction yields novel protein kinase A-anchoring disruptor peptides." Biochemical Journal, 396(2), 297–306. Link

Sources

- 1. Selective Disruption of the AKAP Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKAP-mediated targeting of protein kinase a regulates contractility in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The Foundational Researcher's Guide to the st-Ht31 P Inhibitor: A Technical Whitepaper

This guide provides an in-depth exploration of the st-Ht31 peptide inhibitor, a pivotal tool for dissecting the spatiotemporal regulation of Protein Kinase A (PKA) signaling. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comprehensive understanding of st-Ht31's mechanism, its practical applications, and the critical experimental considerations for its effective use.

The Significance of PKA Signaling and AKAP Scaffolding

Protein Kinase A is a ubiquitous serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including metabolism, gene transcription, and cell cycle regulation. The specificity of PKA signaling is not merely determined by the presence of its activating second messenger, cyclic AMP (cAMP), but is exquisitely controlled by its subcellular localization. This spatial regulation is orchestrated by a diverse family of A-Kinase Anchoring Proteins (AKAPs).[1][2] AKAPs act as molecular scaffolds, tethering PKA to specific cellular compartments, thereby placing the kinase in close proximity to its intended substrates.[2] This compartmentalization ensures that cAMP surges translate into precise, localized phosphorylation events, preventing indiscriminate kinase activity throughout the cell.

Caption: Mechanism of st-Ht31 in disrupting the PKA-AKAP interaction.

A crucial control for experiments utilizing st-Ht31 is the inactive control peptide, st-Ht31-p. This peptide contains isoleucine-to-proline substitutions that abolish its ability to bind to PKA, rendering it incapable of disrupting the PKA-AKAP interaction. [3]Any observed cellular effects of st-Ht31 that are not replicated by st-Ht31-p can be more confidently attributed to the specific disruption of PKA anchoring.

Foundational Research Applications and Experimental Protocols

The unique mechanism of st-Ht31 makes it an invaluable tool for a wide range of research applications. The following sections detail key experimental workflows and provide step-by-step protocols as a starting point for your investigations.

Probing Spatially Resolved PKA Activity with FRET-Based Biosensors

Causality Behind Experimental Choices: To understand the immediate consequences of PKA de-anchoring, it is essential to measure kinase activity in real-time and in specific subcellular compartments. Förster Resonance Energy Transfer (FRET)-based biosensors, such as AKAR3, are genetically encoded reporters that provide a dynamic readout of PKA activity. [3]These sensors consist of a PKA substrate peptide and a phosphorylation-binding domain flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). [3]Upon phosphorylation by PKA, a conformational change in the sensor brings CFP and YFP into close proximity, resulting in an increase in FRET. [3]By targeting these sensors to different cellular locations (e.g., cytoplasm vs. plasma membrane), researchers can dissect the spatial dynamics of PKA signaling following st-Ht31 treatment. [3] Experimental Protocol: FRET-Based PKA Activity Assay

-

Cell Culture and Transfection:

-

Plate cells (e.g., BHK or HEK293T) on glass-bottom dishes suitable for live-cell imaging.

-

Transfect cells with a FRET-based PKA biosensor (e.g., AKAR3 for cytoplasmic measurement or a plasma membrane-targeted version) using a suitable transfection reagent. Allow for 20-24 hours of expression. [4]

-

-

Image Acquisition Setup:

-

Wash cells twice with a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS). [3] * Place the dish on the stage of an inverted fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP).

-

-

Baseline Imaging:

-

Acquire baseline images in the CFP and YFP channels before the addition of any reagents.

-

-

st-Ht31 Treatment and Time-Lapse Imaging:

-

Prepare a working solution of st-Ht31 in the imaging buffer. A typical starting concentration is 5-10 µM. [5][6] * Gently add the st-Ht31 solution to the cells and immediately begin time-lapse imaging, acquiring images in both CFP and YFP channels at regular intervals (e.g., every 30-60 seconds) for a desired duration (e.g., 10-30 minutes).

-

As a negative control, treat a separate dish of transfected cells with the inactive st-Ht31-p peptide at the same concentration.

-

-

Data Analysis:

-

Correct images for background fluorescence.

-

Calculate the FRET ratio (YFP/CFP) for each time point.

-

Normalize the FRET ratio to the baseline to determine the change in PKA activity over time.

-

Investigating Protein-Protein Interactions via Immunoprecipitation

Causality Behind Experimental Choices: st-Ht31-mediated disruption of PKA anchoring can have downstream effects on protein-protein interactions. Immunoprecipitation (IP) is a powerful technique to isolate a protein of interest along with its binding partners. [4]By performing IP of a suspected AKAP or a PKA substrate, followed by Western blotting for PKA, one can directly assess whether st-Ht31 treatment alters the composition of these protein complexes.

Experimental Protocol: Immunoprecipitation

-

Cell Lysis:

-

Culture and treat cells with st-Ht31 (e.g., 10 µM for 2 hours) or st-Ht31-p as a control.

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant (the pre-cleared lysate).

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., a specific AKAP) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against the protein of interest (to confirm successful IP) and the suspected interacting partner (e.g., PKA).

-

Visualizing Cellular Processes with Fluorescence Microscopy

Causality Behind Experimental Choices: Cellular imaging provides a direct visual assessment of the morphological or functional consequences of st-Ht31 treatment. For instance, in the context of macrophage foam cell formation, Oil Red O staining can be used to visualize neutral lipid accumulation. [4]By comparing the staining in st-Ht31-treated and control cells, one can quantify the effect of PKA de-anchoring on this process.

Experimental Protocol: Cellular Imaging of Lipid Droplets

-

Cell Culture and Treatment:

-

Fixation and Staining:

-

Imaging and Quantification:

-

Wash the cells extensively with PBS.

-

Acquire images using a brightfield or fluorescence microscope.

-

Quantify the Oil Red O staining intensity to assess the extent of lipid accumulation.

-

Quantifying Cholesterol Efflux

Causality Behind Experimental Choices: A notable application of st-Ht31 is in the study of cholesterol metabolism. [5][6]To quantify the effect of st-Ht31 on cholesterol efflux, cells are pre-loaded with radiolabeled cholesterol ([3H]cholesterol), and the amount of radioactivity released into the medium is measured after treatment. This provides a direct and quantitative measure of the rate of cholesterol export.

Experimental Protocol: Cholesterol Efflux Assay

-

Cell Labeling:

-

Incubate cells (e.g., BHK cells or macrophages) in growth medium containing [3H]cholesterol (e.g., 1 µCi/mL) for 24-48 hours to label the cellular cholesterol pools. [4]

-

-

Equilibration:

-

Replace the labeling medium with fresh serum-free medium and incubate for 18-24 hours to allow for the equilibration of the radiolabel among intracellular cholesterol pools.

-

-

Efflux Assay:

-

Quantification:

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

-

Experimental Parameters and Considerations

The optimal experimental conditions for using st-Ht31 can vary depending on the cell type, the specific biological question being addressed, and the experimental assay being employed. The following table provides a summary of typical parameters as a starting point for optimization.

| Application | Cell Type(s) | st-Ht31 Concentration | Incubation Time | Key Controls |

| PKA Activity (FRET) | BHK, HEK293T | 5 - 10 µM | 10 - 30 minutes | st-Ht31-p, vehicle |

| Immunoprecipitation | Various | 10 - 20 µM | 2 - 4 hours | st-Ht31-p, IgG control |

| Cholesterol Efflux | Macrophages, BHK | 5 - 50 µM | 2 - 24 hours | st-Ht31-p, no acceptor |

| Reversal of Foam Cell Formation | Macrophages | 10 µM | 24 hours | st-Ht31-p, vehicle |

| Inhibition of ERK1/2 Activation | HEK293T | 20 µM | 20 minutes | st-Ht31-p, vehicle |

Conclusion and Future Directions

The st-Ht31 peptide inhibitor has proven to be an indispensable tool for elucidating the intricate roles of AKAP-mediated PKA signaling in a multitude of cellular processes. Its ability to acutely and specifically disrupt the localization of PKA provides a powerful method for dissecting the functional consequences of this spatial regulation. As our understanding of the diverse family of AKAPs continues to grow, the applications of st-Ht31 and similar targeted inhibitors will undoubtedly expand, opening new avenues for research in areas ranging from cardiovascular disease to neurobiology and cancer. Future developments may include the design of even more specific inhibitors targeting the interaction of PKA with individual AKAP isoforms, allowing for an even finer dissection of these critical signaling nodes.

References

-

Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. The Journal of Biological Chemistry. [Link]

-

AKAP-scaffolding proteins and regulation of cardiac physiology. Journal of Molecular and Cellular Cardiology. [Link]

-

Spatial targeting of type II protein kinase A to filopodia mediates the regulation of growth cone guidance by cAMP. The Journal of Cell Biology. [Link]

-

AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Cellular Signalling. [Link]

-

st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and... ResearchGate. [Link]

-

Ht31: the first protein kinase A anchoring protein to integrate protein kinase A and Rho signaling. The Journal of Biological Chemistry. [Link]

-

Ht31 increases PKA activity without elevation of cAMP. ResearchGate. [Link]

-

Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. The Journal of Biological Chemistry. [Link]

-

Characterization of A-kinase-anchoring disruptors using a solution-based assay. Biochemical Journal. [Link]

-

A-kinase anchoring proteins take shape. Nature Reviews Molecular Cell Biology. [Link]

-

Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity. Methods in Molecular Biology. [Link]

-

Anchoring Proteins as Regulators of Signaling Pathways. Circulation Research. [Link]

-

Cell Imaging Techniques. MIT OpenCourseWare. [Link]

-

A-kinase anchoring proteins and neuronal signaling mechanisms. Genes & Development. [Link]

Sources

- 1. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

Methodological & Application

Application Notes and Protocols for st-Ht31 in Cultured Cells

A Senior Application Scientist's Guide to Investigating PKA Signaling Dynamics

Introduction: Deciphering Spatiotemporal PKA Signaling with st-Ht31

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that governs a vast array of cellular processes, including gene expression, metabolism, and cell division. The specificity of PKA signaling is not merely determined by the presence of its activator, cyclic AMP (cAMP), but is critically dependent on its precise subcellular localization. This spatial regulation is orchestrated by A-Kinase Anchoring Proteins (AKAPs), a diverse family of scaffolding proteins that tether PKA to specific organelles, substrates, and signaling complexes.[1]

To dissect the functional importance of PKA localization, researchers require tools that can acutely and specifically disrupt these anchoring interactions. The st-Ht31 peptide is a powerful and widely used tool for this purpose. It is a cell-permeable, stearated version of the Ht31 peptide, which corresponds to the PKA-anchoring domain of a human thyroid AKAP.[2][3][4] By competitively inhibiting the binding of PKA to AKAPs, st-Ht31 effectively displaces the kinase, leading to its diffusion within the cytoplasm.[5][6] This guide provides a comprehensive overview of the mechanism of st-Ht31 and detailed protocols for its application in cultured cells, empowering researchers to confidently investigate the role of localized PKA signaling in their experimental systems.

Mechanism of Action: The Principle of Competitive Disruption

The core function of st-Ht31 is to act as a competitive inhibitor for the regulatory (RII) subunits of PKA, preventing them from docking onto AKAPs.[6] Normally, AKAPs create localized signaling hubs, positioning PKA in close proximity to its upstream activators and downstream targets. This ensures a rapid and specific signaling output in response to a localized cAMP gradient.

When introduced to cells, the stearoyl moiety of st-Ht31 facilitates its permeation across the plasma membrane.[7] Once inside, the peptide mimics the amphipathic helix structure of the AKAP binding domain, binding with high affinity to the RII subunits of PKA.[4] This competitive binding displaces the PKA holoenzyme from its AKAP-mediated anchor points. The untethered PKA is then free to diffuse throughout the cytoplasm. Interestingly, this delocalization often leads to a net increase in cytoplasmic PKA activity, as the kinase is released from localized inhibitory constraints and encounters a broader range of substrates.[7][8] This paradoxical activation is a key mechanistic aspect to consider when designing and interpreting experiments.

Caption: General experimental workflow for st-Ht31 treatment.

Procedure:

-

Cell Seeding: The day before the experiment, seed your cells in the appropriate culture vessel (e.g., 6-well or 12-well plates) at a density that will result in 60-80% confluency at the time of treatment. [9]This ensures cells are in a healthy, logarithmic growth phase.

-

Preparation of Treatment Media: On the day of the experiment, thaw aliquots of st-Ht31 and control peptides. Prepare fresh working dilutions in pre-warmed complete culture medium. For example, to make a 10 µM working solution from a 1 mM stock, dilute the stock 1:100 in media (e.g., 10 µL of stock into 990 µL of media). Prepare a vehicle control (e.g., PBS in media) and a negative control (st-Ht31-p) at the same final concentration.

-

Cell Treatment: Aspirate the old media from the cells. Gently add the prepared treatment media to the respective wells.

-

Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration. Incubation times can range from 20 minutes for rapid signaling events to 24 hours for longer-term effects like reversing foam cell formation. [2]5. Harvesting: Following incubation, proceed immediately to harvesting for your chosen downstream analysis (e.g., cell lysis for Western blotting, media collection for efflux assays).

Protocol 3: Validation by Western Blot for Phospho-CREB

Rationale: This protocol validates the activation of the PKA pathway by measuring the phosphorylation of its downstream target, CREB. It is essential to compare the ratio of phosphorylated CREB (pCREB) to total CREB to account for any differences in protein loading. [10] Procedure:

-

Cell Lysis: After treatment, place the culture plate on ice. Aspirate the media and wash the cells once with ice-cold PBS.

-

Protein Extraction: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.

-

Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against Phospho-CREB (Ser133) overnight at 4°C, following the manufacturer's recommended dilution. c. Wash the membrane 3x for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3x for 10 minutes each with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total CREB.

-

Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pCREB to total CREB for each sample.

Data Interpretation and Expected Outcomes

-

Successful PKA Activation: A successful experiment will show a significant increase in the pCREB/total CREB ratio in st-Ht31 treated cells compared to the vehicle control.

-

Effective Controls: The st-Ht31-p treated cells should show no significant increase in the pCREB/total CREB ratio, confirming the specificity of the peptide. [7]Co-treatment with PKI should block the st-Ht31-induced increase in pCREB phosphorylation. [7]* Phenotypic Readout: The validated activation of PKA should correlate with your biological readout of interest (e.g., increased cholesterol efflux, changes in cell morphology, altered gene expression).

Quantitative Data Summary

| Parameter | Cell Line Example | Concentration | Incubation Time | Application | Reference |

| Working Concentration | BHK cells, RAW Macrophages | 5 µM | 2 hours | Enhancing cholesterol/phospholipid efflux | [2] |

| Macrophage Foam Cells | 10 µM | 24 hours | Reversing foam cell formation | [2][7] | |

| HEK293T cells | 20 µM | 20 minutes | Abolishing cAMP inhibition of ERK1/2 activation | [2] | |

| Control Concentration | BHK cells | 5 µM | 2 hours | Negative control for cholesterol efflux | [7] |

| Inhibitor Concentration | BHK cells | 50 µM | 2 hours | PKA inhibitor to block st-Ht31 effect | [7][11] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No effect observed with st-Ht31 | Peptide degradation: Improper storage or multiple freeze-thaw cycles. | Always use freshly thawed single-use aliquots. Purchase new peptide if degradation is suspected. |

| Inefficient cell permeability: Cell type may be resistant to peptide uptake. | Increase the concentration of st-Ht31 or the incubation time. Confirm permeability using a fluorescently labeled version of the peptide if available. | |

| PKA pathway is inactive: The downstream pathway of interest may not be regulated by PKA in your specific cell model. | Confirm PKA activation directly by checking pCREB levels via Western blot. | |

| High background or off-target effects | Peptide toxicity: High concentrations or long incubation times may induce cellular stress. | Perform a dose-response and time-course experiment to find the optimal, non-toxic conditions. Use the st-Ht31-p control to distinguish specific from non-specific effects. |

| Inconsistent results | Variable cell state: Cells were at different confluencies or passage numbers. | Standardize your cell culture practice. Ensure cells are seeded at the same density and are within a consistent low passage number range for all experiments. [12] |

| Reagent variability: Inconsistent preparation of stock or working solutions. | Follow the reconstitution and storage protocol strictly. Prepare fresh working solutions for each experiment. |

References

-

ResearchGate. (n.d.). st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and.... Retrieved from [Link]

-

Shen, J., et al. (n.d.). AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Retrieved from [Link]

-

Ma, L., et al. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Journal of Biological Chemistry. Retrieved from [Link]

-

Alto, N. M., et al. (2003). Designing isoform-specific peptide disruptors of protein kinase A localization. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Carr, D. W., et al. (n.d.). Minireview. University of Washington. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol using lentivirus to establish THP-1 suspension cell lines for immunostaining and confocal microscopy. Retrieved from [Link]

-

Ma, L., et al. (2011). Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. PubMed. Retrieved from [Link]

-

Lajoie, K., et al. (2023). Designed endocytosis-inducing proteins degrade targets and amplify signals. PMC. Retrieved from [Link]

-

Diviani, D., et al. (2001). Ht31: the first protein kinase A anchoring protein to integrate protein kinase A and Rho signaling. PubMed. Retrieved from [Link]

-

Biology Basics. (2025). Treating Cells for Experimental Analysis — Best Practices & Tips. YouTube. Retrieved from [Link]

-

Yu, L. Y., et al. (2023). Studying Cellular Focal Adhesion Parameters with Imaging and MATLAB Analysis. PMC. Retrieved from [Link]

-

Lan, J., et al. (2016). New Approaches to Old Techniques in Cell Handling for Microscopy. MDPI. Retrieved from [Link]

-

Deisseroth, K., et al. (1998). Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway. PMC. Retrieved from [Link]

-

ResearchGate. (2018). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?. Retrieved from [Link]

-

Wiemann, M., et al. (2024). Towards characterization of cell culture conditions for reliable proteomic analysis: in vitro studies on A549, differentiated THP-1, and NR8383 cell lines. PubMed Central. Retrieved from [Link]

-

Kim, S., et al. (2023). Cyclic AMP response element-binding protein (CREB) transcription factor in astrocytic synaptic communication. Frontiers. Retrieved from [Link]

-

ResearchGate. (n.d.). Intracellular delivery of therapeutic antibodies into specific cells using antibody-peptide fusions. Retrieved from [Link]

-

Sucher, N., et al. (2017). TNFα affects CREB-mediated neuroprotective signaling pathways of synaptic plasticity in neurons as revealed by proteomics and phospho-proteomics. Oncotarget. Retrieved from [Link]

-

JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. YouTube. Retrieved from [Link]

-

Cell Biologics Inc. (n.d.). Cell Culture Protocols. Retrieved from [Link]

-

In Vitro Technologies. (n.d.). Cell Culture FAQs. Retrieved from [Link]

Sources

- 1. Ht31: the first protein kinase A anchoring protein to integrate protein kinase A and Rho signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. faculty.washington.edu [faculty.washington.edu]

- 5. AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. st-Ht31 | Protein Kinase A | Tocris Bioscience [tocris.com]

- 7. Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. TNFα affects CREB-mediated neuroprotective signaling pathways of synaptic plasticity in neurons as revealed by proteomics and phospho-proteomics | Oncotarget [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. atcc.org [atcc.org]

Introduction: The Critical Role of AKAP-PKA Interactions and the Utility of st-Ht31 P

Application Notes and Protocols for Determining the Optimal In Vitro Working Concentration of st-Ht31 P

For Researchers, Scientists, and Drug Development Professionals

A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins that are essential for the spatial and temporal regulation of cellular signaling pathways.[1][2] A primary function of AKAPs is to tether the cAMP-dependent Protein Kinase A (PKA) to specific subcellular locations, thereby ensuring the localized phosphorylation of target substrates in response to cAMP signals.[3][4] This compartmentalization is crucial for the fidelity and efficiency of numerous physiological processes.[1] Disruption of AKAP-PKA interactions has been implicated in various disease states, making the targeted modulation of this protein-protein interaction a significant area of research.[1][4]

The st-Ht31 peptide is a powerful tool for investigating the functional consequences of disrupting AKAP-PKA signaling. It is a stearated, cell-permeable peptide that competitively inhibits the interaction between the regulatory (RII) subunits of PKA and AKAPs.[5] By displacing PKA from its anchoring sites, st-Ht31 can lead to a delocalization and, in some cellular contexts, an increase in cytosolic PKA activity.[6][7] To ensure the specificity of experimental findings obtained with st-Ht31, it is imperative to use a proper negative control. The st-Ht31 P peptide serves this critical role.[8] It is a variant of st-Ht31 with key amino acid substitutions (isoleucine to proline) that abolish its ability to bind to PKA, and consequently, it should not elicit the same biological effects as the active peptide.[6]

This guide provides a comprehensive framework for determining the optimal working concentration of st-Ht31 and its negative control, st-Ht31 P, for in vitro studies.

Mechanism of Action: Disrupting the AKAP-PKA Complex

The st-Ht31 peptide mimics the PKA-binding domain of AKAPs, allowing it to competitively bind to the RII subunits of PKA. This prevents the association of PKA with its endogenous AKAP partners, leading to the displacement of the kinase from its specific subcellular locations. The consequence of this disruption is a loss of spatially regulated PKA signaling.

Caption: Experimental workflow.

Conclusion

The st-Ht31 and st-Ht31 P peptide pair is an invaluable toolset for dissecting the role of AKAP-PKA signaling in various cellular contexts. A systematic approach to determining the optimal working concentration is crucial for generating robust and reproducible data. By carefully performing dose-response and time-course experiments and including the essential st-Ht31 P negative control, researchers can confidently attribute their findings to the specific disruption of AKAP-PKA interactions.

References

-

Ma, Y., et al. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Journal of Biological Chemistry, 286(14), 12309-12319. Retrieved from [Link]

-

ResearchGate. (n.d.). st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and.... Retrieved from [Link]

-

Zhang, L., et al. (2007). AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Cellular Signalling, 19(9), 1965-1974. Retrieved from [Link]

-

Ferreira, S., et al. (2018). Building Cell Selectivity into CPP-Mediated Strategies. Pharmaceuticals, 11(4), 125. Retrieved from [Link]

-

Diaz, J., & Gratton, E. (2022). Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide. bioRxiv. Retrieved from [Link]

-

Ma, Y., et al. (2011). Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. PubMed. Retrieved from [Link]

-

Wong, W., & Scott, J. D. (2004). A-kinase anchoring proteins take shape. Current Opinion in Structural Biology, 14(6), 670-677. Retrieved from [Link]

-

Lignitto, L., & Feliciello, A. (2012). Anchoring Proteins as Regulators of Signaling Pathways. Circulation Research, 111(4), 480-492. Retrieved from [Link]

-

Taskén, K., & Aandahl, E. M. (2004). Organizing signal transduction through A-kinase Anchoring Proteins (AKAPs). Journal of Cell Science, 117(Pt 22), 5283-5291. Retrieved from [Link]

-

ResearchGate. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]

-

Omar, M. H., & Scott, J. D. (2021). Drugs That Regulate Local Cell Signaling: AKAP Targeting as a Therapeutic Option. Annual Review of Pharmacology and Toxicology, 61, 199-220. Retrieved from [Link]

-

Kumar, S., et al. (2018). Designed Cell-Penetrating Peptide Constructs for Inhibition of Pathogenic Protein Self-Assembly. Molecules, 23(9), 2139. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic illustration of an A kinase anchoring protein (AKAP). AKAPs.... Retrieved from [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Organizing signal transduction through A-kinase Anchoring Proteins (AKAPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A-kinase anchoring proteins take shape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. st-Ht31 (6286) by Tocris, Part of Bio-Techne [bio-techne.com]

- 6. Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-techne.com [bio-techne.com]

Application Note: Validating PKA-Dependent ABCA1 Cholesterol Efflux Using st-Ht31

Part 1: Introduction & Mechanistic Rationale[1]

The Paradox of PKA Anchoring in Cholesterol Efflux

In the study of Reverse Cholesterol Transport (RCT), the ATP-binding cassette transporter A1 (ABCA1) is the rate-limiting gatekeeper, transferring cellular cholesterol to lipid-poor Apolipoprotein A-I (ApoA-I). While Protein Kinase A (PKA) is a known activator of ABCA1 (via phosphorylation), its spatial regulation is often overlooked.

st-Ht31 is a stearated, cell-permeable peptide derived from the PKA-anchoring domain of A-Kinase Anchoring Proteins (AKAPs). It acts as a disruptor peptide .

-

The Standard View: Inhibitors usually suppress biological functions.

-

The st-Ht31 Effect: In the context of ABCA1, st-Ht31 treatment often induces or enhances cholesterol efflux.[1][2][3]

-

The Mechanism: Under basal conditions, AKAPs sequester PKA in specific subcellular compartments, limiting its access to ABCA1. By competitively binding to the PKA regulatory subunit (RII), st-Ht31 "de-anchors" PKA, releasing it into the cytoplasm. This increases the pool of active PKA available to phosphorylate ABCA1, thereby upregulating its transport activity.

Therefore, st-Ht31 is not merely an inhibitor; it is a mechanistic probe used to validate the spatial requirement of PKA signaling in ABCA1-mediated efflux.

Diagram 1: Mechanism of Action

The following diagram illustrates how st-Ht31 disrupts the AKAP-PKA interaction to promote ABCA1 phosphorylation and cholesterol efflux.

Caption: st-Ht31 displaces PKA from AKAP anchors, releasing it to phosphorylate ABCA1 and drive efflux.

Part 2: Experimental Design & Reagents[1]

Critical Reagents

-

st-Ht31 Peptide (Active):

-

Sequence: Stearyl-DLIEEAASRIVDAVIEQVKAAGAY-COOH

-

Function: Binds PKA RII subunits with high affinity (

nM).

-

-

st-Ht31-P Peptide (Control):

-

Sequence: Stearyl-DLIEEAASRP VDAVIEQVKAAGAY-COOH

-

Function: Contains an Isoleucine-to-Proline mutation that disrupts the amphipathic helix structure, preventing PKA binding.[2] It serves as a negative control for non-specific peptide effects.

-

-

Acceptor: Human ApoA-I (lipid-free) or native HDL.

-

Tracer: [1,2-³H(N)]-Cholesterol (PerkinElmer or similar).

Solubility & Reconstitution

Stearated peptides are hydrophobic and can be difficult to solubilize. Improper handling leads to aggregation and assay variability.

| Parameter | Protocol |

| Solvent | 100% DMSO (Anhydrous). Do not attempt to dissolve directly in aqueous media. |

| Stock Conc. | Prepare a 10 mM stock solution. |

| Storage | Aliquot (e.g., 10 µL) and store at -20°C . Avoid freeze-thaw cycles. |

| Working Sol. | Dilute stock into pre-warmed (37°C) media immediately before use. |

| Max DMSO | Ensure final DMSO concentration in cell culture is < 0.1% to avoid toxicity. |

Part 3: Detailed Protocol

Phase 1: Cell Preparation & Loading

Target Cells: RAW 264.7 Macrophages or BHK-ABCA1 fibroblasts.

-

Seeding: Plate cells in 24-well plates (approx.

cells/well) in DMEM + 10% FBS. Allow to adhere for 6–24 hours. -

Labeling: Prepare labeling media: DMEM + 1% FBS + [³H]-Cholesterol (1 µCi/mL) .

-

Incubation: Replace growth media with labeling media. Incubate for 24 hours at 37°C, 5% CO₂.

-

Note: Ensure the radiolabel is fully equilibrated into cellular pools.

-

Phase 2: Equilibration & Treatment

This step allows the cholesterol pools to equilibrate and introduces the st-Ht31 probe.

-

Wash: Wash cells 2x with warm PBS + 0.2% BSA (Fatty Acid Free) to remove extracellular tracer.

-

Equilibration Media: Add DMEM + 0.2% BSA (Serum-Free).

-

Incubation: Incubate for 12–18 hours .

-

Optional: If studying gene regulation (e.g., LXR agonists), add them here. For st-Ht31 mechanistic studies, this is usually done in the next phase or as a short pre-treatment.

-

Phase 3: The Efflux Assay (Inhibition/Activation Phase)

Critical Decision: st-Ht31 is typically added during the efflux period to observe acute signaling effects.

-

Preparation of Treatments:

-

Control: DMEM/BSA + Vehicle (DMSO).

-

Negative Control: DMEM/BSA + st-Ht31-P (5–10 µM).

-

Experimental: DMEM/BSA + st-Ht31 (5–10 µM).

-

Acceptor: Add ApoA-I (10 µg/mL) to all wells (unless testing acceptor-independent efflux).

-

-

Initiation: Remove equilibration media and add 500 µL of the prepared treatment media to respective wells.

-

Timing: Incubate for 2 to 4 hours at 37°C.

-

Why short time? PKA signaling effects are rapid. Long incubations (>6h) may introduce toxicity or secondary gene expression effects.

-

Phase 4: Harvesting & Measurement[1]

-

Media Collection: Transfer the supernatant (media) to scintillation vials. Centrifuge briefly (2000 x g, 5 min) to pellet any detached cells/debris, then transfer the cleared supernatant to the vial.

-

Cell Lysis: Wash cells 1x with cold PBS. Add 500 µL of 0.1 N NaOH (or 1% Triton X-100) to lyse cells. Incubate 30 min at RT.

-

Lysate Collection: Transfer the lysate to separate scintillation vials.

-

Counting: Add scintillation fluid (e.g., 4 mL) to all vials and count on a Beta counter.

Diagram 2: Experimental Workflow

Caption: Standard workflow for radiolabeled cholesterol efflux with st-Ht31 intervention.

Part 4: Data Analysis & Interpretation[1][5][6]

Calculation

Calculate the percent cholesterol efflux for each well:

Expected Results

| Treatment Condition | Expected Outcome | Interpretation |

| ApoA-I Only | Basal Efflux (~5-10%) | Standard ABCA1 activity. |

| ApoA-I + st-Ht31 | Increased Efflux (>15%) | Disruption of AKAP releases PKA, activating ABCA1. |

| ApoA-I + st-Ht31-P | Basal Efflux (~5-10%) | Mutation prevents PKA binding; confirms specificity. |

| st-Ht31 (No ApoA-I) | Moderate Efflux | st-Ht31 may induce microparticle release or basal pumping. |

Troubleshooting

-

Low Solubility: If the peptide precipitates upon addition to media, ensure the stock was fully dissolved in DMSO and vortex the media immediately upon addition.

-

Toxicity: If cell lysate CPM is significantly lower in st-Ht31 wells compared to controls, the peptide concentration (10 µM) may be toxic to your specific cell line. Titrate down to 1-5 µM.

-

No Effect: Ensure your cells express AKAPs and ABCA1. BHK cells without ABCA1 transfection will show no response.

References

-

Ma, L., et al. (2011). "Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1."[1] Journal of Biological Chemistry. [Link]

-

Zha, X., et al. (2014). "Akt Inhibition Promotes ABCA1-Mediated Cholesterol Efflux to ApoA-I through Suppressing mTORC1." PLOS ONE. [Link]

Sources

Probing the Role of PKA Compartmentalization in Smooth Muscle Function with st-Ht31 P: Application Notes and Protocols

Introduction: The Significance of A-Kinase Anchoring Proteins (AKAPs) in Smooth Muscle Cell Signaling

Smooth muscle cell (SMC) contractility is a fundamental physiological process, critical for the regulation of vascular tone, airway resistance, and gastrointestinal motility. The signaling pathways that govern SMC contraction and relaxation are complex, involving a delicate interplay of second messengers and protein kinases. A key regulator of SMC relaxation is the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway. However, the simple elevation of intracellular cAMP is not the sole determinant of the physiological response. The spatial and temporal organization of cAMP signaling, orchestrated by A-Kinase Anchoring Proteins (AKAPs), is now understood to be of paramount importance.

AKAPs are a diverse family of scaffolding proteins that tether PKA to specific subcellular locations, creating localized signaling microdomains.[1] This compartmentalization ensures that PKA-mediated phosphorylation of target proteins occurs with precision and efficiency, thereby dictating the specificity of the cellular response to cAMP. In smooth muscle cells, AKAPs are crucial for positioning PKA in proximity to key substrates involved in contractility, such as ion channels and components of the contractile machinery.

This application note provides a detailed guide for researchers on the use of st-Ht31 P , a cell-permeable peptide inhibitor of the PKA-AKAP interaction, to investigate the role of PKA compartmentalization in smooth muscle cell function. We will delve into the mechanism of action of st-Ht31 P and provide detailed, field-proven protocols for its application in vascular smooth muscle research, including the assessment of contractility, cAMP levels, and protein phosphorylation.

Mechanism of Action of st-Ht31 P

The st-Ht31 P peptide is a powerful tool for dissecting the role of AKAP-mediated PKA signaling. It is a synthetic, stearated (cell-permeable) version of the Ht31 peptide, which corresponds to the PKA-binding domain of the human thyroid AKAP. By competitively binding to the regulatory (RII) subunits of PKA, st-Ht31 P displaces PKA from its endogenous AKAP binding partners.

This disruption of the PKA-AKAP complex does not inhibit the catalytic activity of PKA itself. Instead, it leads to the delocalization of the kinase, causing a redistribution of PKA activity throughout the cytoplasm.[2] This globalized PKA activity can have profound and sometimes counterintuitive effects on cellular function. For instance, while localized PKA activity at specific subcellular compartments is often associated with smooth muscle relaxation, the delocalized activity resulting from st-Ht31 P treatment has been shown to enhance contractile force in airway smooth muscle. This suggests that the precise spatial control of PKA signaling by AKAPs is critical for its pro-relaxant effects, and that disrupting this organization can shift the balance towards contraction.

Visualizing the Impact of st-Ht31 P on PKA Signaling

To conceptualize the mechanism of st-Ht31 P, the following signaling pathway diagram illustrates the disruption of AKAP-mediated PKA localization.

Caption: st-Ht31 P disrupts AKAP-mediated PKA localization.

Application I: Investigating the Role of AKAP-PKA Interactions in Vascular Smooth Muscle Contractility

This protocol details the use of st-Ht31 P to assess the impact of PKA compartmentalization on agonist-induced contraction of isolated vascular smooth muscle rings.

Experimental Workflow

Caption: Workflow for isometric tension measurement.

Protocol: Isometric Tension Measurement in Isolated Arterial Rings

Materials:

-

Isolated arterial segments (e.g., rat aorta, mesenteric artery)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

st-Ht31 P peptide

-

Control peptide (e.g., stearated scrambled peptide)

-

Vasoconstrictor agonist (e.g., phenylephrine, angiotensin II)

-

Isometric force transducer and data acquisition system

-

Organ bath system

Procedure:

-

Vessel Preparation:

-

Euthanize the animal according to approved institutional protocols.

-

Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissecting microscope, remove adherent connective and adipose tissue.

-

Cut the artery into rings of 2-3 mm in length.

-

-

Mounting:

-

Mount the arterial rings on two stainless steel wires or hooks in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect one wire to a fixed support and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g (this may need to be optimized for different vessel types).

-

During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

-

To check for viability, contract the rings with a depolarizing solution (e.g., 60 mM KCl). Rings that do not show a robust contraction should be discarded. Wash out the KCl and allow the tension to return to baseline.

-

-

Inhibitor Incubation:

-

Pre-incubate the arterial rings with st-Ht31 P (e.g., 10-50 µM) or the control peptide for 30-60 minutes. The optimal concentration and incubation time should be determined empirically.

-

-

Agonist-Induced Contraction:

-

Generate a cumulative concentration-response curve to a vasoconstrictor agonist (e.g., phenylephrine, 1 nM to 10 µM).

-

Add increasing concentrations of the agonist to the organ bath at appropriate intervals, allowing the contraction to reach a stable plateau at each concentration.

-

-

Data Analysis:

-

Record the isometric tension continuously.

-

Express the contractile response as a percentage of the maximal contraction induced by the agonist or as absolute force (in grams or millinewtons).

-

Compare the concentration-response curves obtained in the presence of st-Ht31 P to those of the control group.

-

Expected Outcome:

Based on findings in airway smooth muscle, it is hypothesized that disruption of PKA-AKAP interactions with st-Ht31 P will lead to an enhanced contractile response to agonist stimulation in vascular smooth muscle. This would be observed as a leftward shift or an increase in the maximal response of the concentration-response curve.

| Treatment Group | Agonist EC50 (nM) | Maximal Contraction (% of control) |

| Vehicle Control | X ± SD | 100 ± SD |

| st-Ht31 P (50 µM) | Y ± SD | Z ± SD |

| Scrambled Peptide | X' ± SD | 100' ± SD |

| Hypothetical data illustrating the expected outcome. X, Y, Z, X', and 100' represent mean values, and SD represents the standard deviation. |

Application II: Assessing the Impact of st-Ht31 P on PKA-Mediated Protein Phosphorylation

To elucidate the molecular mechanisms underlying the effects of st-Ht31 P on smooth muscle contractility, it is essential to examine the phosphorylation state of key PKA substrates.

Protocol: Western Blot Analysis of Myosin Light Chain (MLC) and PKA Substrate Phosphorylation

Materials:

-

Cultured vascular smooth muscle cells or isolated arterial tissue

-

st-Ht31 P peptide

-

Control peptide

-

Agonist (e.g., isoproterenol to stimulate PKA, phenylephrine to induce contraction)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC, anti-phospho-(Ser/Thr) PKA substrate, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell/Tissue Treatment:

-

For cultured cells, seed them in appropriate culture plates and grow to confluence.

-

Treat the cells or arterial rings with st-Ht31 P (e.g., 50 µM) or control peptide for the desired time (e.g., 30-60 minutes).

-

Stimulate with the appropriate agonist for a short period (e.g., 5-15 minutes) to induce phosphorylation.

-

-

Lysate Preparation:

-

Wash the cells or tissues with ice-cold PBS.

-

Lyse the cells or homogenize the tissues in ice-cold lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a suitable assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phospho-protein band to the total protein band or the loading control.

-

Compare the phosphorylation levels between the different treatment groups.

-

| Treatment | Phospho-MLC / Total MLC Ratio | Phospho-PKA Substrate / Loading Control Ratio |

| Vehicle | Baseline | Baseline |

| Agonist | Increased | Increased/Decreased (Substrate dependent) |

| st-Ht31 P + Agonist | Further Increased | Altered (Substrate dependent) |

| Scrambled Peptide + Agonist | Similar to Agonist | Similar to Agonist |

| Hypothetical data illustrating potential outcomes. |

Application III: Measuring Intracellular cAMP Levels

To determine if the effects of st-Ht31 P are independent of changes in total cAMP concentration, it is important to measure intracellular cAMP levels.

Protocol: cAMP Measurement using ELISA

Materials:

-

Cultured vascular smooth muscle cells

-

st-Ht31 P peptide

-

cAMP-elevating agent (e.g., forskolin or isoproterenol)

-

Commercially available cAMP ELISA kit

-

Cell lysis buffer (provided with the kit or 0.1 M HCl)

-

Plate reader

Procedure:

-

Cell Treatment:

-

Plate vascular smooth muscle cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with st-Ht31 P (e.g., 50 µM) or a vehicle control for 30-60 minutes.

-

Stimulate the cells with a cAMP-elevating agent for a specified time (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Aspirate the media and lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period.

-

-

cAMP Measurement:

-

Perform the competitive ELISA according to the kit protocol. This generally involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody.

-

After incubation and washing steps, add the substrate solution and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP.

-

Compare the cAMP levels between the different treatment groups.

-

Expected Outcome:

st-Ht31 P is not expected to directly alter total intracellular cAMP concentrations. Therefore, any observed effects on contractility and protein phosphorylation are likely due to the redistribution of PKA activity rather than a change in cAMP synthesis or degradation.

| Treatment | Intracellular cAMP (pmol/well) |

| Vehicle | Baseline ± SD |

| Forskolin | Increased ± SD |

| st-Ht31 P | Baseline ± SD |

| st-Ht31 P + Forskolin | Increased ± SD (similar to Forskolin alone) |

| Hypothetical data showing that st-Ht31 P does not affect total cAMP levels. |

Conclusion and Future Perspectives

The use of the AKAP-PKA disrupting peptide, st-Ht31 P, provides a valuable approach to unravel the intricate role of PKA compartmentalization in smooth muscle physiology. The protocols outlined in this application note offer a framework for researchers to investigate how the spatial regulation of PKA signaling influences smooth muscle contractility, a process fundamental to numerous physiological and pathophysiological conditions. By combining functional studies with biochemical analyses, investigators can gain deeper insights into the molecular mechanisms that fine-tune smooth muscle function. Future studies could employ more advanced techniques, such as FRET-based biosensors for real-time imaging of localized PKA activity, to further dissect the dynamic nature of AKAP-mediated signaling in live smooth muscle cells.[2] Understanding the nuances of PKA compartmentalization may ultimately pave the way for the development of novel therapeutic strategies targeting specific AKAP-PKA interactions for the treatment of diseases characterized by smooth muscle dysfunction, such as hypertension and asthma.

References

-

Poppinga, W. J., et al. (2014). A-kinase anchoring proteins in the heart: new insights in health and disease. Journal of Molecular and Cellular Cardiology, 74, 143-152. [Link]

-

Ye, D., et al. (2011). Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. Journal of Biological Chemistry, 286(12), 10891-10900. [Link]

-

Wang, Y., et al. (2006). AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Oncology Reports, 16(4), 755-761. [Link]

-

Patel, H. H., et al. (2001). AKAP-mediated targeting of protein kinase A regulates contractility in cardiac myocytes. Journal of Biological Chemistry, 276(52), 48769-48776. [Link]

-

Sasaki, Y., & Sasaki, Y. (1990). Inhibition of myosin light chain phosphorylation in cultured smooth muscle cells by HA1077, a new type of vasodilator. Biochemical and Biophysical Research Communications, 171(3), 1182-1187. [Link]

-

Anderson, J. M., et al. (1981). Angiotensin II stimulates phosphorylation of the myosin light chain in cultured vascular smooth muscle cells. Journal of Biological Chemistry, 256(10), 4693-4696. [Link]

-

Kitazawa, T., et al. (1991). Reconstitution of protein kinase C-induced contractile Ca2+ sensitization in Triton X-100-demembranated rabbit arterial smooth muscle. The Journal of Physiology, 437, 425-442. [Link]

-

Gao, Y., et al. (2023). Comparing the effects of dynamic and holding isometric contractions on cardiovascular, perceptual, and near-infrared spectroscopy parameters: A pilot study. PLOS ONE, 18(2), e0281885. [Link]

-

Badwey, J. A., et al. (2023). The effect of isometric exercise training on arterial stiffness: A randomized crossover controlled study. Physiological Reports, 11(10), e15694. [Link]

-